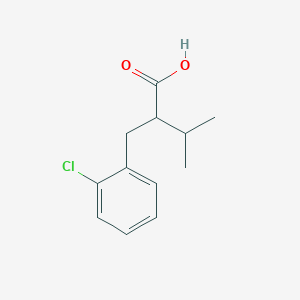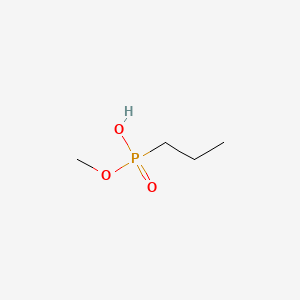
Propylphosphonic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylphosphonic acid methyl ester is an organophosphorus compound that belongs to the class of esters. It is characterized by the presence of a phosphonic acid group bonded to a propyl group and a methyl ester group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions:
Michaelis–Arbuzov Reaction: This is one of the most common methods for synthesizing phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the use of catalysts such as palladium to facilitate the coupling of phosphonic acid derivatives with organic halides.
Mannich-Type Condensation: This method involves the condensation of phosphonic acid derivatives with formaldehyde and amines.
Industrial Production Methods: Industrial production of propylphosphonic acid methyl ester typically involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and high yield. The reaction is carried out in specialized reactors under controlled temperature and pressure to ensure optimal conversion rates.
化学反応の分析
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products:
Hydrolysis: Propylphosphonic acid and methanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
科学的研究の応用
Propylphosphonic acid methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of propylphosphonic acid methyl ester involves its ability to act as a coupling agent and water scavenger. It facilitates the formation of peptide bonds by activating carboxylic acids and preventing racemization during the reaction . The compound interacts with molecular targets such as amino acids and peptides, promoting their condensation into larger molecules .
類似化合物との比較
- Ethylphosphonic acid methyl ester
- Butylphosphonic acid methyl ester
- Methylphosphonic acid ethyl ester
Comparison:
- Ethylphosphonic acid methyl ester: Similar in structure but with an ethyl group instead of a propyl group. It has similar reactivity but may differ in physical properties such as boiling point and solubility .
- Butylphosphonic acid methyl ester: Contains a butyl group, making it bulkier and potentially less reactive in certain conditions compared to propylphosphonic acid methyl ester .
- Methylphosphonic acid ethyl ester: The ester group is ethyl instead of methyl, which can affect its reactivity and the types of reactions it undergoes .
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
53621-95-7 |
|---|---|
分子式 |
C4H11O3P |
分子量 |
138.10 g/mol |
IUPAC名 |
methoxy(propyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3,(H,5,6) |
InChIキー |
RLDXWNAZJDJGCX-UHFFFAOYSA-N |
正規SMILES |
CCCP(=O)(O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


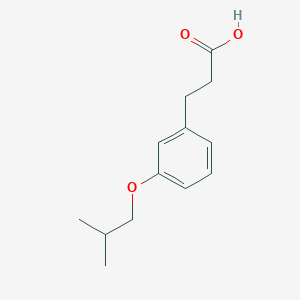
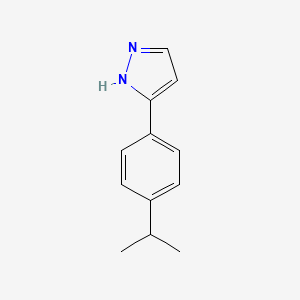
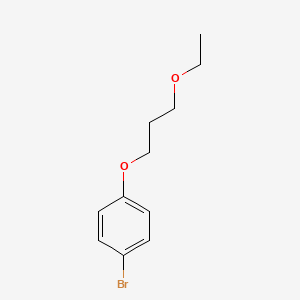
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
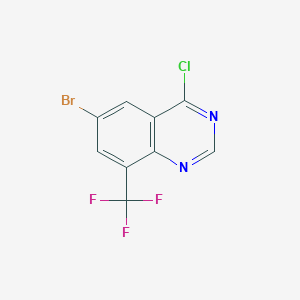
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
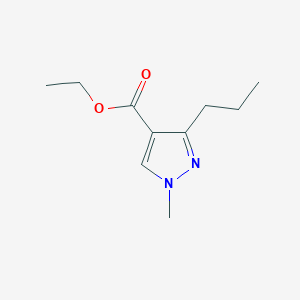

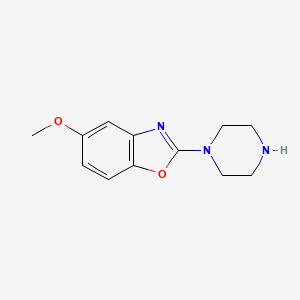
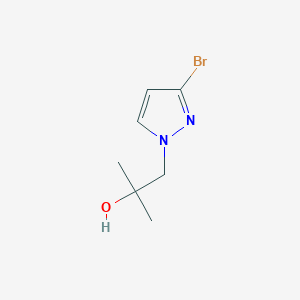
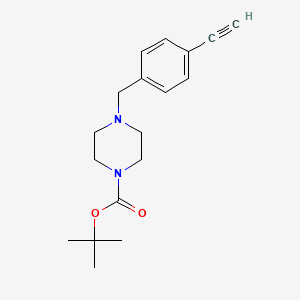
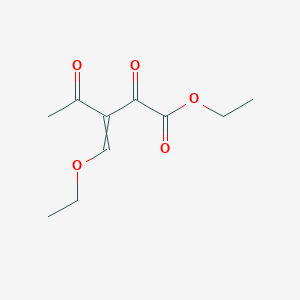
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
